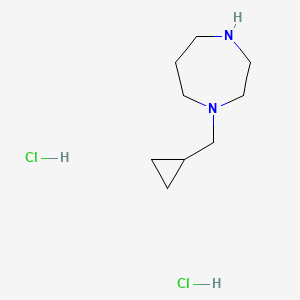
1-(Cyclopropylmethyl)-1,4-diazepane dihydrochloride
Descripción general
Descripción
1-(Cyclopropylmethyl)-1,4-diazepane dihydrochloride, also known as 1-CPD, is a cyclic compound with a molecular formula of C8H14Cl2N2. It is an organic compound that has been widely studied in various scientific applications, including drug synthesis, biochemical and physiological effects, and laboratory experiments.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
- Ugi Multicomponent Reaction and Cyclization: A study presented a two-step approach to synthesize diazepane systems, including 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones, using a Ugi multicomponent reaction followed by cyclization. This methodology offers a convergent synthesis route for diazepane derivatives with potential applications in developing novel chemical entities (Banfi et al., 2007).
- Nucleophile-Dependent Diastereoselectivity: Research on the ring expansion of pyrimidines to form 1,3-diazepines demonstrated nucleophile-dependent diastereoselectivity, showcasing the versatility of diazepane synthesis and highlighting the potential for creating diverse diazepane-based molecules with precise stereochemical configurations (Fesenko et al., 2015).
- Hydrogen Borrowing for 1,4-Diazacycles: A novel synthetic route was developed for 1,4-diazacycles through diol-diamine coupling, facilitated by a ruthenium catalyst. This method allows for the efficient synthesis of piperazines and diazepanes, demonstrating the adaptability of diazepane synthesis to include a wide range of amines and alcohols (Nalikezhathu et al., 2023).
- Microwave-Assisted Synthesis: The microwave-assisted synthesis of 1,4-diazepin-5-ones and their reduction products provided an efficient access to 1,4-diazepane derivatives, showcasing a rapid and high-yield method for producing these compounds (Wlodarczyk et al., 2007).
Potential Biological Applications
- σ1 Receptor Ligands: The chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands from enantiomerically pure amino acids highlights the therapeutic potential of diazepane derivatives. These compounds have shown significant σ1 affinity and selectivity, indicating their promise in medicinal chemistry applications (Fanter et al., 2017).
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-4-10-5-7-11(6-1)8-9-2-3-9;;/h9-10H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJOQBKVFHOLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



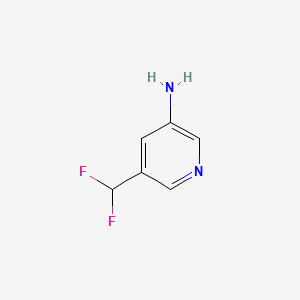



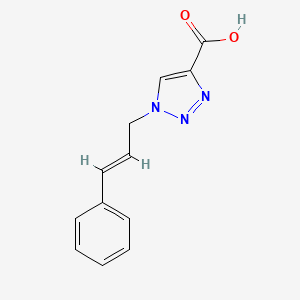

![1-[4-(3-Pyrrolidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1465937.png)



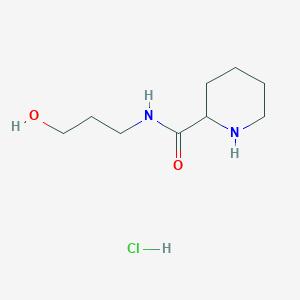
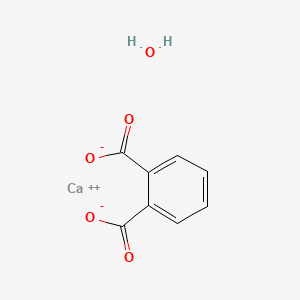
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1465948.png)
